molecular formula C3H9NaO4S3 B010678 Sodium 2,3-dimercaptopropanesulfonate monohydrate CAS No. 207233-91-8

Sodium 2,3-dimercaptopropanesulfonate monohydrate

Cat. No.: B010678
CAS No.: 207233-91-8
M. Wt: 228.3 g/mol
InChI Key: XMUHNMQFDVIWGU-UHFFFAOYSA-M
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Description

Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chelating agent primarily used for binding heavy metals. It is known for its ability to form stable complexes with metal ions, facilitating their excretion from the body. This compound is particularly effective in treating heavy metal poisoning, such as arsenic, mercury, and lead .

Biochemical Analysis

Biochemical Properties

Sodium 2,3-dimercaptopropanesulfonate monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of chelates with heavy metals .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimercaptopropanesulfonate monohydrate typically involves the following steps:

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol groups are oxidized to disulfides.

    Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents that can break disulfide bonds back into thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Dithiothreitol, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products:

Scientific Research Applications

Sodium 2,3-dimercaptopropanesulfonate monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium 3-mercapto-1-propanesulfonate
  • 2,3-Dimercapto-1-propanol
  • Mercaptosuccinic acid
  • Sodium 2-mercaptoethanesulfonate

Comparison: Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its dual thiol groups, which provide strong binding affinity for metal ions. Compared to similar compounds, it offers higher stability and efficacy in chelation therapy. For instance, while sodium 3-mercapto-1-propanesulfonate and 2,3-dimercapto-1-propanol also possess thiol groups, they may not form as stable complexes with metal ions as this compound .

Biological Activity

Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS) is a chelating agent widely recognized for its biological activity, particularly in the context of heavy metal detoxification. This article provides a comprehensive overview of its biological mechanisms, applications, and relevant research findings.

Overview of this compound

  • Chemical Formula : C₃H₇O₃S₃Na·H₂O
  • Molecular Weight : 187.27 g/mol
  • CAS Number : 207233-91-8

DMPS is primarily used to bind heavy metals such as arsenic, mercury, and lead, facilitating their excretion from the body. Its efficacy as a chelating agent stems from its sulfhydryl (-SH) groups that have a high affinity for metal ions, forming stable complexes that can be eliminated via renal pathways .

Chelation Process

  • Binding to Heavy Metals : DMPS interacts with heavy metal ions through its thiol groups, leading to the formation of stable chelate complexes.
  • Excretion : The resultant complexes are excreted in urine, effectively reducing metal toxicity in the body.
  • Restoration of Enzymatic Function : By removing toxic metals that disrupt enzymatic activity, DMPS can restore normal cellular functions.

Pharmacokinetics

  • Absorption : DMPS is administered orally or intravenously and is well absorbed in the gastrointestinal tract.
  • Distribution : It distributes throughout body tissues and binds to heavy metals present in those tissues.
  • Metabolism and Excretion : The compound is metabolized in the liver and primarily excreted through the kidneys .

Efficacy in Heavy Metal Poisoning

Numerous studies have demonstrated the effectiveness of DMPS in treating heavy metal poisoning. For example:

  • A study comparing DMPS with other chelating agents (DMSA and EDTA) showed that DMPS was superior in reducing mercury levels in rat models .
  • In clinical settings, DMPS has been used successfully as an antidote for non-metallic pesticide poisoning, highlighting its versatile applications beyond metal detoxification .

Case Studies

  • Heavy Metal Detoxification :
    • A clinical trial involving patients with chronic mercury exposure showed significant reductions in urinary mercury levels after DMPS treatment compared to baseline measurements .
  • Detection of Phytochelatins :
    • Research has utilized DMPS to separate unbound phytochelatin (PC) from mercury complexes in plant extracts, demonstrating its role in biochemical assays for studying metal interactions in plants .

Comparative Analysis with Similar Compounds

Compound NameChelation EfficacyStability of ComplexesApplications
Sodium 2,3-DimercaptopropanesulfonateHighHighHeavy metal detoxification
Sodium 3-Mercapto-1-propanesulfonateModerateModerateLimited applications
2,3-Dimercapto-1-propanolModerateLowResearch use
Mercaptosuccinic AcidLowLowLimited applications

DMPS stands out due to its dual thiol groups which provide a stronger binding affinity for metal ions compared to other chelators.

Cellular Effects and Biochemical Pathways

DMPS influences various cellular processes:

  • Cell Signaling : It can alter signaling pathways by modulating the availability of metal ions crucial for enzyme function.
  • Gene Expression : The removal of toxic metals may lead to changes in gene expression profiles associated with stress responses and detoxification pathways .

Properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHNMQFDVIWGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NaO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046607
Record name Sodium 2,3-dimercaptopropanesulfonate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207233-91-8
Record name Sodium 2,3-dimercapto-1-propanesulfonate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-dimercaptopropanesulfonate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Sodium 2,3-dimercaptopropanesulfonate monohydrate crucial for detecting unbound Phytochelatin 2 in plant extracts, as highlighted in the research?

A1: The research paper demonstrates that this compound acts as a chelating agent with a high affinity for mercury (Hg). [] This characteristic is essential for detecting unbound Phytochelatin 2 (PC2) in plant extracts.

  • Strong Hg binding: this compound effectively sequesters Hg ions from stable Hg-PC complexes (mPC-nHg) present in plant extracts. []
  • PC2 release: This sequestration disrupts the equilibrium, causing the release of previously bound PC2. []
  • Detection & Quantification: Once freed from the strong Hg binding, PC2 can be detected and quantified using techniques like high-performance liquid chromatography coupled to electrospray tandem mass spectrometry and inductively coupled plasma mass spectrometry. []

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